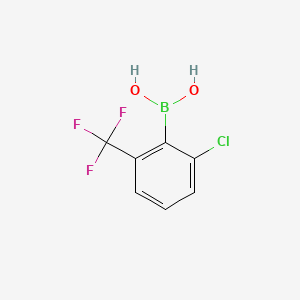
2-Chloro-6-(trifluoromethyl)phenylboronic acid
概要
説明
2-Chloro-6-(trifluoromethyl)phenylboronic acid is a chemical compound used as a reactant in various chemical reactions . It is often used in the synthesis of aryl- and hetarylfurocoumarins via Suzuki reaction and the synthesis of Et canthinone-3-carboxylates from Et 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate via a Pd-catalyzed Suzuki-Miyaura coupling and a Cu-catalyzed amidation reaction .
Synthesis Analysis
The synthesis of this compound involves the use of boron reagents for Suzuki–Miyaura coupling . The process involves a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C7H5BClF3O2 . The InChI code for this compound is 1S/C7H5BClF3O2/c9-5-3-1-2-4 (7 (10,11)12)6 (5)8 (13)14/h1-3,13-14H .Chemical Reactions Analysis
This compound is a reactant involved in various chemical reactions. It is used in the synthesis of aryl- and hetarylfurocoumarins via Suzuki reaction . It is also used in the synthesis of Et canthinone-3-carboxylates from Et 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate via a Pd-catalyzed Suzuki-Miyaura coupling and a Cu-catalyzed amidation reaction .Physical and Chemical Properties Analysis
This compound has a molecular weight of 224.37 . It is a solid substance that should be stored in an inert atmosphere at temperatures between 2-8°C .科学的研究の応用
Catalytic Applications in Organic Synthesis
2-Chloro-6-(trifluoromethyl)phenylboronic acid and its derivatives have been explored for their catalytic roles in facilitating various organic synthesis processes. For example, phenylboronic acids are instrumental in dehydrative condensation reactions between carboxylic acids and amines, aiding in the synthesis of α-dipeptides through amidation reactions. These catalysts are notable for their efficiency in promoting peptide bond formation under relatively mild conditions, highlighting their potential in peptide synthesis and modification (Wang, Lu, & Ishihara, 2018) Chemical communications.
Antibacterial and Antimicrobial Properties
Research has also been conducted on the antimicrobial properties of trifluoromethyl phenylboronic acids. Studies have shown that these compounds exhibit significant antibacterial potency against various bacterial strains, including Escherichia coli and Bacillus cereus. The structural and physicochemical characteristics of these compounds, such as acidity and molecular structure, play a crucial role in their antibacterial activity, offering insights into the development of new antimicrobial agents (Adamczyk-Woźniak et al., 2021) Molecules.
Advanced Bio-Applications
Phenylboronic acid-decorated polymeric nanomaterials have emerged as promising tools for diagnostic and therapeutic applications, thanks to their ability to form reversible complexes with polyols like sugars. These materials are being developed for use in drug delivery systems and biosensors, exploiting the unique reactivity of phenylboronic acids for targeted therapeutic delivery and real-time monitoring of biological analytes (Lan & Guo, 2019) Nanotechnology Reviews.
Transition Metal Complexes and Organocatalysis
The reactivity of transition metal trifluoromethyl complexes in the context of arylboronic acids has been a subject of fundamental research, providing insights into the mechanisms of trifluoromethylation reactions. These studies have elucidated the structure and reactivity of copper(III) trifluoromethyl complexes, revealing their potential in facilitating trifluoromethylated arene formation under mild conditions. This research underpins the development of novel catalytic systems for organic synthesis (Zhang & Bie, 2016) RSC Advances.
Protection and Deprotection in Organic Synthesis
2,6-Bis(trifluoromethyl)phenylboronic esters have been utilized as protective groups for diols, showcasing the versatility of phenylboronic acids in synthetic chemistry. These esters serve as recoverable and reusable agents, facilitating the synthesis of complex organic molecules under mild conditions. Such methodologies exemplify the application of phenylboronic acids in enhancing synthetic efficiency while minimizing environmental impact (Shimada et al., 2018) Organic letters.
作用機序
Target of Action
The primary target of 2-Chloro-6-(trifluoromethyl)phenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The Suzuki–Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, this compound, which is a formally nucleophilic organic group, is transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the main biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It’s known that the compound is relatively stable, readily prepared, and generally environmentally benign .
Result of Action
The result of the action of this compound is the formation of a new carbon–carbon bond via the Suzuki–Miyaura coupling reaction . This reaction is exceptionally mild and functional group tolerant .
Action Environment
The action of this compound is influenced by the reaction conditions. For instance, the Suzuki–Miyaura coupling reaction is successful under exceptionally mild and functional group tolerant conditions . The compound should be stored in an inert atmosphere at 2-8°C .
Safety and Hazards
This compound is considered hazardous. It may cause respiratory irritation and skin irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to avoid contact with skin and eyes . If swallowed or in contact with skin, it is advised to call a poison center or doctor/physician .
生化学分析
Biochemical Properties
2-Chloro-6-(trifluoromethyl)phenylboronic acid plays a crucial role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, primarily through its boronic acid moiety. This interaction often involves the formation of reversible covalent bonds with diols and other nucleophiles. For instance, it can inhibit serine proteases by forming a covalent bond with the active site serine residue. Additionally, this compound can interact with carbohydrate-binding proteins, affecting their function and stability .
Cellular Effects
This compound influences various cellular processes. It can modulate cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. This compound can also affect gene expression by interacting with transcription factors or modifying chromatin structure. Furthermore, this compound can impact cellular metabolism by inhibiting enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules. This compound can inhibit enzymes by binding to their active sites, preventing substrate access. For instance, it can inhibit proteases by forming a covalent bond with the active site serine residue. Additionally, this compound can modulate gene expression by interacting with transcription factors or modifying chromatin structure. These interactions can lead to changes in the expression of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Studies have shown that this compound can have long-term effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression. These effects can be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can selectively inhibit specific enzymes or modulate particular signaling pathways without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage and organ toxicity. Threshold effects have been observed, where a small increase in dosage can lead to a disproportionate increase in adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can interact with enzymes and cofactors, affecting metabolic flux and metabolite levels. For instance, this compound can inhibit enzymes involved in glycolysis or the citric acid cycle, leading to altered levels of key metabolites. Additionally, this compound can affect the activity of enzymes involved in lipid metabolism, impacting the synthesis and degradation of fatty acids .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation. For example, this compound can be transported into cells via specific transporters or bind to intracellular proteins, influencing its distribution within different cellular compartments. These interactions can affect the overall activity and function of this compound .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it can be localized to the nucleus, where it can interact with transcription factors and modulate gene expression. Alternatively, this compound can be targeted to the mitochondria, affecting mitochondrial function and metabolism .
特性
IUPAC Name |
[2-chloro-6-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BClF3O2/c9-5-3-1-2-4(7(10,11)12)6(5)8(13)14/h1-3,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGDVPMTQZNUBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC=C1Cl)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70659367 | |
| Record name | [2-Chloro-6-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70659367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851756-52-0 | |
| Record name | B-[2-Chloro-6-(trifluoromethyl)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=851756-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-Chloro-6-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70659367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-6-(trifluoromethyl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


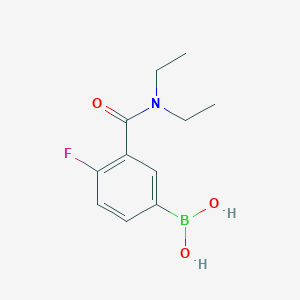
![(Hexan-2-yl)[(4-methoxyphenyl)methyl]amine](/img/structure/B1461295.png)
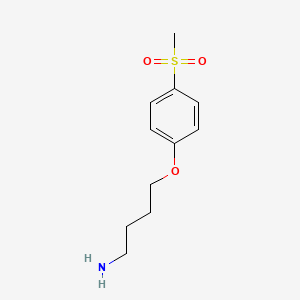
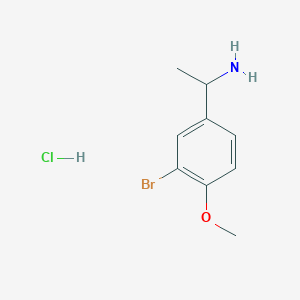
![2-[(Morpholine-4-sulfonyl)amino]ethan-1-ol](/img/structure/B1461299.png)
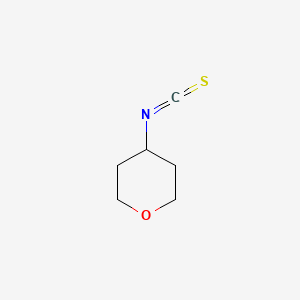

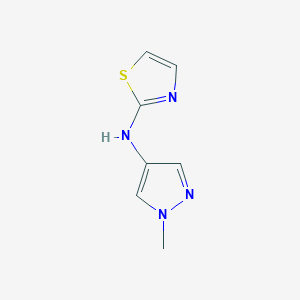
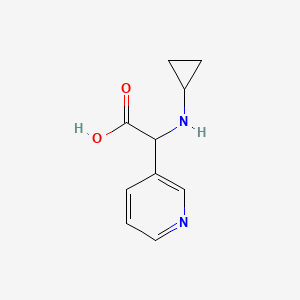
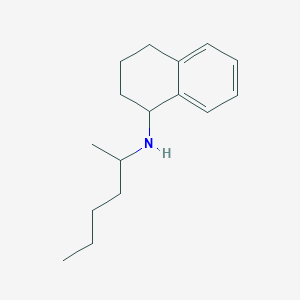

![4-chloro-2-[1-(propan-2-yl)-1H-pyrrole-2-amido]benzoic acid](/img/structure/B1461310.png)
![3-[2-(2-Methoxyethoxy)ethoxy]benzoic acid](/img/structure/B1461312.png)

